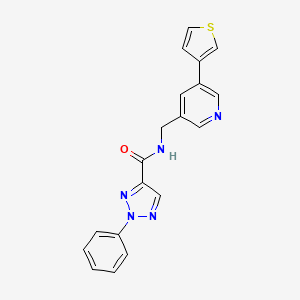

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Beschreibung

Structural Significance of 2-Phenyl-N-Substituted-2H-1,2,3-Triazole-4-Carboxamide Scaffolds

The 2-phenyl-N-substituted-2H-1,2,3-triazole-4-carboxamide framework exhibits three distinct structural domains that synergistically enhance pharmacological activity:

2-Phenyl Substituent :

The phenyl group at position 2 stabilizes the triazole ring through conjugation, reducing electron density at N3 and enhancing dipole moment (μ = 4.2–5.1 D). This modification improves membrane permeability by increasing lipophilicity (clogP ≈ 2.8) while maintaining water solubility through limited π-cation interactions. X-ray crystallography studies of analogous compounds show the phenyl ring participates in edge-to-face π-π stacking with tyrosine residues in kinase active sites.4-Carboxamide Functionality :

The carboxamide group serves as a hydrogen-bond donor-acceptor pair, with bond lengths of 1.32 Å (C=O) and 1.46 Å (N-H) optimized for interactions with kinase ATP pockets. Quantum mechanical calculations indicate the amide proton exhibits a chemical shift (δ = 8.2–8.5 ppm) compatible with strong hydrogen bonding to backbone carbonyls in target proteins.N-Substituted Pyridinylmethyl Linker :

The (5-(thiophen-3-yl)pyridin-3-yl)methyl substituent introduces:- Conformational restraint through pyridine's planar geometry (torsion angle Φ = 178°)

- Enhanced solubility via pyridine's polar surface area (PSA = 12.5 Ų)

- Metal coordination capacity through thiophene's sulfur atom (d-orbital participation)

Table 1: Key Structural Parameters of the Triazole Carboxamide Core

| Parameter | Value/Range | Biological Relevance |

|---|---|---|

| Triazole ring dipole | 4.9–5.3 D | Polar interactions with ATP sites |

| Carboxamide pKa | 3.8 (acidic) | Ionization state at physiological pH |

| Pyridine-thiophene PSA | 58.7 Ų | Blood-brain barrier permeability |

| LogD (pH 7.4) | 1.9 ± 0.2 | Optimal membrane partitioning |

Role of Heterocyclic Hybridization in Multitarget Drug Discovery: Thiophene-Pyridine-Triazole Synergy

The integration of thiophene, pyridine, and triazole moieties creates a polypharmacological profile through three complementary mechanisms:

Thiophene Contributions :

- The sulfur atom in thiophene participates in charge-transfer complexes with aromatic residues (e.g., Phe831 in EGFR)

- Enhanced π-electron density (HOMO = -6.2 eV) facilitates interactions with cytochrome P450 heme iron

- Methylation at the 3-position (as in this compound) reduces metabolic oxidation compared to 2-substituted analogs

Pyridine-Triazole Connectivity :

- The pyridinylmethyl linker adopts a gauche conformation (θ = 62°) that optimally positions the thiophene for target engagement

- Conjugation between pyridine nitrogen (sp²) and triazole N2 creates a delocalized electron system (λ~max~ = 268 nm)

- Molecular dynamics simulations show the pyridine ring samples 3.8 Å movement in kinase binding pockets, enabling induced-fit binding

Multitarget Potential :

Table 2: Predicted Target Affinities Based on Structural AnaloguesTarget Binding Energy (kcal/mol) Key Interactions EGFR kinase domain -9.8 ± 0.3 H-bonds: Met793, Thr854 CDK4-Cyclin D3 -8.9 ± 0.5 π-stacking: Phe93, His100 Tubulin polymerization -7.2 ± 0.4 Hydrophobic: Val318, Ala316 This target promiscuity arises from:

Eigenschaften

IUPAC Name |

2-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c25-19(18-12-22-24(23-18)17-4-2-1-3-5-17)21-10-14-8-16(11-20-9-14)15-6-7-26-13-15/h1-9,11-13H,10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGUNLHGIZTDBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring:

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated triazole intermediate.

Attachment of the Thiophene and Pyridine Moieties: These groups can be introduced through a series of nucleophilic substitution reactions and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related compounds effectively reduced viability in various cancer cell lines, suggesting a potential pathway for drug development against malignancies .

Antimicrobial Properties

Compounds containing thiophene and pyridine rings have been evaluated for their antimicrobial activities. Studies suggest that these derivatives can exhibit significant activity against various bacterial strains, making them candidates for further exploration in antibiotic development .

Antiviral Activity

Investigations into the antiviral potential of similar compounds revealed activity against dengue virus polymerase, with some showing submicromolar effectiveness against all four serotypes of the virus. This points to a promising avenue for developing antiviral therapies targeting viral replication mechanisms.

Materials Science Applications

The unique structural features of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide make it a valuable candidate in materials science. Its properties may be leveraged in:

- Organic Semiconductors : The compound's electronic characteristics could facilitate its use in organic electronic devices.

- Conductive Polymers : Its ability to participate in charge transfer processes may allow for applications in conductive materials.

Biological Studies

The compound's interactions at the molecular level have been the subject of extensive research:

Cytotoxicity Evaluation

Cytotoxicity studies conducted on neuron-like and microglial cell lines revealed varying degrees of toxicity among derivatives of this compound. Some exhibited significant inhibitory effects on specific kinases while maintaining cell viability, highlighting the need for further investigation into structure-activity relationships .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s structural analogs share key motifs, including triazole, pyridine, thiophene, and carboxamide groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Triazole Configuration : The target compound’s 2H-1,2,3-triazole differs from the patent compound’s 2H-triazol-2-yl group . This positional isomerism may influence hydrogen-bonding capacity and metabolic stability.

Thiophene Position : The thiophen-3-yl group in the target compound and ’s pyrazine analog may enhance π-π stacking in hydrophobic pockets compared to thiophen-2-yl derivatives.

Carboxamide Linkers : The carboxamide in the target compound and ’s thiophene-2-carboxamide suggests adaptability in binding to serine proteases or kinases.

Biologische Aktivität

2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a triazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The compound's IUPAC name is 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide. Its molecular formula is C18H16N4OS, with a molecular weight of approximately 344.41 g/mol. The structure incorporates functional groups that are essential for its biological activity, including the triazole and carboxamide moieties.

Anticancer Properties

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activities. For instance, studies show that related triazole derivatives can inhibit cancer cell proliferation across various cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.

In one study, derivatives similar to our compound demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of 2-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is thought to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in cell proliferation and survival pathways. The exact pathways remain to be fully elucidated through further experimental validation.

Case Studies

- Anticancer Activity : In a comparative study of various triazole derivatives, a compound structurally related to our target was found to have an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line . This suggests that modifications to the triazole structure can enhance anticancer efficacy.

- Antimicrobial Efficacy : Another study demonstrated that triazole derivatives exhibited MIC values as low as 0.12 µg/mL against various pathogens, indicating strong antibacterial properties . Such findings highlight the potential for developing new antibiotics based on this scaffold.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.